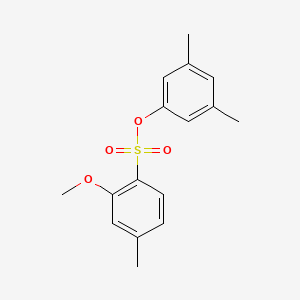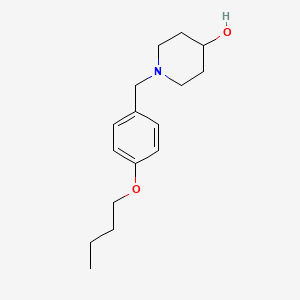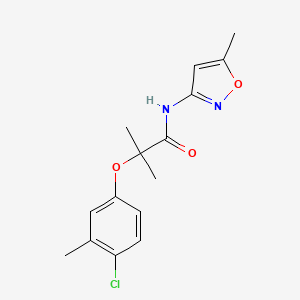![molecular formula C17H20N2O5S B4643200 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4643200.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those with a 3,4-dimethoxyphenyl group, involves various chemical reactions and methodologies. For instance, Ghorab et al. (2016) designed and synthesized novel sulfonamides 3-19 with a biologically active 3,4-dimethoxyphenyl moiety, establishing their structures through elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy (Ghorab et al., 2016). Such synthetic approaches typically involve condensation reactions, use of protective groups, and selective activation/deactivation strategies to achieve the desired molecular architecture.
Molecular Structure Analysis
The structural analysis of sulfonamide compounds often involves X-ray diffraction (XRD) techniques to determine their crystal structure and molecular geometry. For example, Nikonov et al. (2021) synthesized 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole and confirmed its structure using NMR, IR spectroscopy, and X-ray diffraction, which revealed short O⋯H-C contacts in the crystal, indicating interactions between molecules (Nikonov et al., 2021).
Eigenschaften
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-18-17(20)12-19(13-7-5-4-6-8-13)25(21,22)14-9-10-15(23-2)16(11-14)24-3/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZSXSNFXHPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1-adamantyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4643129.png)

![tert-butyl 2-{[(2-furylmethyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4643146.png)
![(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4643154.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4643170.png)

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4643178.png)


![ethyl 2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643202.png)

![2-(2-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4643220.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4643227.png)